molecular formula C10H9BrF2O2 B1414307 Ethyl 4-bromo-3,5-difluorophenylacetate CAS No. 1805025-97-1

Ethyl 4-bromo-3,5-difluorophenylacetate

Cat. No.: B1414307
CAS No.: 1805025-97-1
M. Wt: 279.08 g/mol
InChI Key: SXZRWEKSINIEJV-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3,5-difluorophenylacetate is an organic compound with the molecular formula C10H9BrF2O2 and a molecular weight of 279.08 g/mol . It is a derivative of phenylacetate, characterized by the presence of bromine and fluorine atoms on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-3,5-difluorophenylacetate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-3,5-difluorophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3,5-difluorophenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 4-bromo-3,5-difluorophenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into new drugs often involves the use of this compound as a starting material or intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3,5-difluorophenylacetate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromo-3,5-dichlorophenylacetate: Similar structure but with chlorine atoms instead of fluorine.

    Ethyl 4-bromo-3,5-dimethylphenylacetate: Similar structure but with methyl groups instead of fluorine.

    Ethyl 4-bromo-3,5-difluorobenzoate: Similar structure but with a benzoate group instead of a phenylacetate group.

Uniqueness

Ethyl 4-bromo-3,5-difluorophenylacetate is unique due to the presence of both bromine and fluorine atoms on the aromatic ring. This combination of substituents can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-(4-bromo-3,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-2-15-9(14)5-6-3-7(12)10(11)8(13)4-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZRWEKSINIEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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